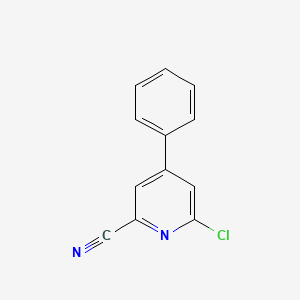

6-Chloro-4-phenyl-pyridine-2-carbonitrile

Description

Properties

Molecular Formula |

C12H7ClN2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

6-chloro-4-phenylpyridine-2-carbonitrile |

InChI |

InChI=1S/C12H7ClN2/c13-12-7-10(6-11(8-14)15-12)9-4-2-1-3-5-9/h1-7H |

InChI Key |

JIMSKWKYKRHFLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

One-Pot Three-Component Reaction

A method adapted from the synthesis of related dihydropyridine derivatives involves the condensation of benzaldehyde, malononitrile, and ammonium acetate in ethanol, followed by chlorination.

Procedure :

- Reagents :

- Benzaldehyde (1.0 equiv)

- Malononitrile (2.0 equiv)

- Ammonium acetate (1.5 equiv)

- Chlorine source (e.g., N-chlorosuccinimide, 1.1 equiv)

- Ethanol (solvent)

Conditions :

- Reflux at 80°C for 8–12 hours under inert atmosphere.

- Post-reaction chlorination at 0–5°C for 2 hours.

Mechanistic Insights :

- Initial Knoevenagel condensation between benzaldehyde and malononitrile forms an α,β-unsaturated nitrile.

- Ammonia from ammonium acetate facilitates cyclization to a dihydropyridine intermediate.

- Oxidation and chlorination yield the aromatic pyridine ring with substituents.

Palladium-catalyzed cross-coupling enables precise introduction of the phenyl group at position 4. This method is advantageous for late-stage functionalization.

Coupling with Pre-Chlorinated Pyridine

A two-step synthesis starting from 6-chloro-2-cyanopyridine-4-boronic acid:

Step 1: Boronation

- Reagents :

- 2-Cyanopyridine (1.0 equiv)

- Bis(pinacolato)diboron (1.2 equiv)

- Pd(dppf)Cl₂ (5 mol%)

- Conditions :

- DMF, 100°C, 12 hours.

- Intermediate : 6-Chloro-2-cyanopyridine-4-boronic acid (isolated yield: 68%).

Step 2: Suzuki Coupling

- Reagents :

- Phenylboronic acid (1.1 equiv)

- Pd(PPh₃)₄ (3 mol%)

- Na₂CO₃ (2.0 equiv)

- Conditions :

- Ethanol/water (3:1), 70°C, 6 hours.

- Yield : 72% after flash chromatography (hexane/ethyl acetate).

Advantages :

- High regioselectivity for the 4-position.

- Compatibility with diverse boronic acids for structural diversification.

Halogen Exchange Reactions

Direct chlorination of pre-formed pyridine derivatives offers a straightforward route, though regioselectivity challenges persist.

Radical Chlorination

Using 4-phenyl-pyridine-2-carbonitrile as a substrate:

Procedure :

- Reagents :

- Substrate (1.0 equiv)

- SO₂Cl₂ (1.5 equiv)

- AIBN (0.1 equiv, initiator)

- Conditions :

- CCl₄, reflux, 24 hours.

- Yield : 40% (6-chloro isomer predominant).

Limitations :

- Competing chlorination at positions 3 and 5 reduces yield.

- Requires rigorous purification via column chromatography.

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Complexity | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 48–55% | Moderate | Low | Moderate |

| Suzuki Coupling | 68–72% | High | High | High |

| Halogen Exchange | 35–40% | Low | Moderate | Low |

Key Observations :

- The Suzuki-Miyaura method offers superior regioselectivity and scalability but requires pre-functionalized intermediates.

- Cyclocondensation is a one-pot process but suffers from moderate yields due to competing side reactions.

Optimization Strategies

Solvent Effects

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-phenyl-pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The chlorine atom can be reduced to form an amine.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, such as alkyl halides or Grignard reagents.

Major Products Formed:

Oxidation: 6-Chloro-4-phenyl-pyridine-2-carboxylic acid

Reduction: 6-Chloro-4-phenyl-pyridine-2-amine

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

6-Chloro-4-phenyl-pyridine-2-carbonitrile is a heterocyclic compound with a pyridine ring substituted with a chlorine atom, a phenyl group, and a carbonitrile functional group. With a molecular formula of and a molecular weight of approximately 232.66 g/mol, it is of interest in medicinal chemistry and material science due to its unique structure that allows for various chemical modifications and biological activities.

Scientific Research Applications

This compound has potential applications in several fields:

- Pharmaceuticals Its biological activity makes it a candidate for drug development targeting infections and neurodegenerative disorders.

- Material Science It can be used in the synthesis of advanced materials with specific electronic and optical properties.

- Agrochemicals It can be explored as a building block for novel pesticides.

- Chemical Research It serves as a versatile intermediate in organic synthesis for creating complex molecules.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Inhibitory effects on certain enzymes

- Antimicrobial properties

- Neuroprotective capabilities

Structural Comparison

Several compounds share structural similarities with this compound. The table below compares these compounds, highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Chloro-4-methyl-pyridine-2-carbonitrile | Methyl substitution instead of phenyl | Exhibits different reactivity patterns |

| 4-Amino-6-chloropyridine | Amino group at position 4 | Enhanced solubility and different biological activity |

| 6-Bromo-4-phenyl-pyridine | Bromine substitution instead of chlorine | Potentially different pharmacokinetic properties |

| 5-Chloro-3-methylpyridine | Methyl group at position 3 | Variation in electronic properties |

Mechanism of Action

The mechanism by which 6-Chloro-4-phenyl-pyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer activity, it may interfere with cellular signaling pathways or DNA replication.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

Anticancer Activity: Interferes with cell signaling pathways, such as the PI3K/Akt pathway, or inhibits DNA replication.

Comparison with Similar Compounds

The following analysis compares 6-Chloro-4-phenyl-pyridine-2-carbonitrile to structurally related pyridine carbonitriles, focusing on substituent effects, synthesis, and reactivity.

Substituent Effects on Physical and Chemical Properties

6-Chloro-4-methoxy-pyridine-2-carbonitrile (CAS 193074-46-3)

- Substituents : Chloro (6), methoxy (4), carbonitrile (2).

- Key Differences: The methoxy group at position 4 is smaller and electron-donating compared to phenyl, leading to higher solubility in polar solvents.

- Applications : Methoxy-substituted pyridines are often used in agrochemicals due to their moderate reactivity and stability .

6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile (Compound 3, )

- Substituents : Chloro (6), methyl (4), phenyl (2), carbonitrile (5).

- Key Differences : The methyl group at position 4 (vs. phenyl in the target compound) reduces steric hindrance, facilitating nucleophilic substitution reactions. The carbonitrile at position 5 (vs. 2 in the target) alters electronic distribution, making the pyridine ring more electrophilic at adjacent positions .

- Synthesis : Synthesized via chlorination of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile using POCl₃ and triethylamine at 105°C .

2-Chloro-6-phenylpyridine-3-carbonitrile ()

- Substituents : Chloro (2), phenyl (6), carbonitrile (3).

- Key Differences : The chloro and phenyl groups occupy opposite positions compared to the target compound. This inversion significantly affects aromaticity and dipole moments; the phenyl group at position 6 creates a planar structure with high aromaticity despite steric strain .

Biological Activity

6-Chloro-4-phenyl-pyridine-2-carbonitrile (6-Cl-4-Ph-Py-2-CN) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of 6-Cl-4-Ph-Py-2-CN, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The synthesis of 6-Cl-4-Ph-Py-2-CN typically involves chlorination and subsequent reactions with various reagents to yield derivatives with enhanced biological properties. The compound features a pyridine ring substituted with a chloro group and a phenyl moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Cl-4-Ph-Py-2-CN. For instance, it has been shown to exhibit inhibitory activity against several cancer cell lines, including glioblastoma. The mechanism of action is primarily through the inhibition of key kinases involved in oncogenic signaling pathways.

Table 1: Biological Activity of this compound

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| AKT Inhibition | U87MG (Glioblastoma) | 12 | Inhibition of AKT2/PKBβ |

| Cell Proliferation | C6 (Rat Glioma) | 14 | Induction of apoptosis |

| Kinase Profiling | Various Kinases | Low micromolar | Specific inhibition of oncogenic pathways |

Structure-Activity Relationships

The structure-activity relationship studies indicate that the presence of the chloro group at the 6-position and the phenyl group at the 4-position are critical for enhancing the potency against cancer cell lines. Modifications to these substituents can lead to varied biological activities, emphasizing the importance of molecular design in developing effective therapeutics.

Case Study 1: Glioblastoma Treatment

A study investigated the effects of 6-Cl-4-Ph-Py-2-CN on patient-derived glioblastoma stem cells. The compound inhibited neurosphere formation, indicating its potential as a therapeutic agent for targeting glioma stem cells. It exhibited lower cytotoxicity towards non-cancerous cells, suggesting a favorable therapeutic index.

Case Study 2: Kinase Inhibition Profile

In a comprehensive kinase profiling study, 6-Cl-4-Ph-Py-2-CN was screened against over 139 kinases. It demonstrated significant inhibitory activity against AKT2/PKBβ, which is crucial in glioma malignancy. The findings suggest that targeting this pathway could be beneficial in developing new cancer treatments.

Q & A

Q. What are the common synthetic routes for 6-Chloro-4-phenyl-pyridine-2-carbonitrile?

A typical synthesis involves multi-step reactions starting with substituted pyridine precursors. For example, a base structure can be functionalized via nucleophilic substitution using chlorinating agents under controlled temperature (e.g., 60–80°C) and inert atmospheres. Key steps include introducing the cyano group at position 2 and ensuring regioselective phenyl substitution at position 3. Reaction progress is monitored via TLC and NMR, with purification through column chromatography .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation combines spectroscopic and crystallographic methods:

Q. What are the key reactivity features of the chloro and cyano groups in this compound?

The chloro group at position 6 undergoes nucleophilic substitution (e.g., with amines or alkoxides), while the cyano group at position 2 participates in cycloaddition or hydrolysis reactions. Solvent polarity (e.g., DMF vs. toluene) and temperature (20–100°C) critically influence reaction rates and selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) are addressed by analyzing reaction products via X-ray crystallography. For instance, hydrogen-bonding networks (e.g., C–H···N interactions with bond distances ~2.5–3.3 Å) in intermediates can validate proposed transition states .

Q. What methodologies optimize yield in multi-step syntheses of this compound?

Advanced strategies include:

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh)) enhance cross-coupling efficiency for phenyl group introduction .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .

- In situ monitoring : IR spectroscopy tracks intermediate formation (e.g., nitrile stretching at ~2200 cm) to minimize side reactions .

Q. How do electronic effects of substituents influence biological activity?

Computational studies (DFT or QSAR models) correlate substituent effects with bioactivity. The chloro group’s electron-withdrawing nature increases electrophilicity, enhancing binding to enzyme active sites (e.g., ΔG ≈ -8.2 kcal/mol). In vitro assays (e.g., enzyme inhibition IC values) validate these predictions .

Q. What techniques quantify intermolecular interactions in solid-state structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.